Home > Products > Screening Compounds P52691 > 4-Chloro-8-(trifluoromethyl)quinazoline
4-Chloro-8-(trifluoromethyl)quinazoline - 16499-66-4

4-Chloro-8-(trifluoromethyl)quinazoline

Catalog Number: EVT-3503526
CAS Number: 16499-66-4
Molecular Formula: C9H4ClF3N2
Molecular Weight: 232.59 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-Quinazoline - 4, 6- diamine

  • Compound Description: This compound exhibits potential medicinal activities. It is synthesized from 4-chloro-7-fluoro-6-nitro-quinazoline through a multi-step process involving substitution and reduction reactions. []
  • Relevance: This compound shares the core quinazoline structure with 4-Chloro-8-(trifluoromethyl)quinazoline. Additionally, both compounds possess a chlorine atom and a trifluoromethyl group on the quinazoline ring, although their positions differ. []

4-chloro-7-fluoro-6-nitro-quinazoline

  • Compound Description: This compound serves as a crucial intermediate in the synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-Quinazoline - 4, 6- diamine. []
  • Relevance: This compound is a quinazoline derivative and can be considered structurally related to 4-Chloro-8-(trifluoromethyl)quinazoline. They share the core quinazoline structure and both have a chlorine atom on the ring, though at different positions. []

5-Chloro-3-Methyl-8-Trifluoromethyl-4H-1, 4-Benzothiazines

  • Compound Description: This group of compounds was efficiently synthesized in a single step involving heterocyclization. They are structurally similar to benzothiazoles. []
  • Relevance: While not a direct quinazoline derivative, 5-Chloro-3-Methyl-8-Trifluoromethyl-4H-1, 4-Benzothiazines share the trifluoromethyl substituent with 4-Chloro-8-(trifluoromethyl)quinazoline and are synthesized from a precursor containing a similar chloro-trifluoromethyl substitution pattern on a benzene ring. []

2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and 2-chloro-3-nitro-5-(trifluoromethyl)benzamide

  • Compound Description: These two compounds are identified as precursors in the synthesis of 8-nitro-1,3-benzothiazin-4-ones, a class of potential anti-tuberculosis drug candidates. [, ]
  • Relevance: These compounds share the 2-chloro-5-(trifluoromethyl)benzene substitution pattern with 4-Chloro-8-(trifluoromethyl)quinazoline, indicating a structural similarity despite belonging to different chemical classes. [, ]
  • Compound Description: This compound exists as a salt and a monohydrate. The monohydrate can be synthesized by treating the compound with an aqueous basic solution, leading to precipitation. [, ]
  • Relevance: This compound, like 4-Chloro-8-(trifluoromethyl)quinazoline, contains both a chlorine atom and a trifluoromethyl group, albeit on a phenyl ring rather than directly on the quinazoline core. This makes it a relevant compound for comparison in terms of the effects of these substituents. [, ]

1,6-dinitro-3,8-bis(trifluoromethyl)phenothiazine

  • Compound Description: This compound is generated through the reaction of ammonium sulfide with 4-chloro-3,5-dinitro benzotrifluoride in a 1,4-dioxane-H2O system. []
  • Relevance: While structurally dissimilar to 4-Chloro-8-(trifluoromethyl)quinazoline, this compound is derived from a precursor (4-chloro-3,5-dinitro benzotrifluoride) that shares the chloro-trifluoromethyl substitution pattern, highlighting a potential synthetic connection. []

N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide

  • Compound Description: This compound demonstrates insecticidal activity. The crystal structure exhibits intermolecular hydrogen bonds and an intramolecular N—H⋯O interaction. []
  • Relevance: Similar to 4-Chloro-8-(trifluoromethyl)quinazoline, this compound contains both chlorine and trifluoromethyl substituents, although not directly attached to the same ring system. This allows for comparisons in terms of how these groups influence overall molecular properties. []

2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid

  • Compound Description: This carboxylic acid derivative is synthesized from a one-pot three-component condensation reaction involving isatin, 4-chlorobenzaldehyde, and ammonium acetate. It serves as a versatile intermediate for preparing various quinazoline derivatives. []
  • Relevance: This compound shares the core quinazoline structure with 4-Chloro-8-(trifluoromethyl)quinazoline and also has a chlorine atom attached to a phenyl ring. This structural similarity makes it a useful point of comparison when analyzing the structure-activity relationships of quinazoline derivatives. []

4-Chloro-2-(4-piperazin-1-yl) quinazolines

  • Compound Description: This series of substituted quinazolines was synthesized and evaluated for anticonvulsant activity. []
  • Relevance: This series shares the core 4-chloroquinazoline structure with 4-Chloro-8-(trifluoromethyl)quinazoline, emphasizing the importance of this scaffold in medicinal chemistry. Analyzing the structure-activity relationships within this series can provide insights into the impact of different substituents on biological activity. []

4-chloro-3,5-dinitrobenzotrifluoride (chloralin)

  • Compound Description: Chloralin is an in vitro microtubule inhibitor active against several Leishmania species. It serves as a basis for developing desnitro analogues with antileishmanial properties. []
  • Relevance: Although lacking the quinazoline core, chloralin is structurally related to 4-Chloro-8-(trifluoromethyl)quinazoline due to the presence of both chlorine and trifluoromethyl substituents on the benzene ring. This similarity suggests a potential for shared chemical reactivity or biological activity profiles. []

5-chloro-7-trifluoromethyl-1,4-dihydro-2,3-quinoxalinedione (ACEA-1011)

  • Compound Description: ACEA-1011 exhibits analgesic properties in animal models of tonic pain, attributed to its activity as a competitive antagonist at NMDA receptor glycine sites and an inhibitor of AMPA-preferring non-NMDA receptors. []
  • Relevance: Though possessing a quinoxalinedione core instead of quinazoline, ACEA-1011 is structurally analogous to 4-Chloro-8-(trifluoromethyl)quinazoline as both feature chlorine and trifluoromethyl substituents. This comparison allows for exploring the impact of core structure variations on biological activity. []

(S)-6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-3,4-dihydro-2(1H)-quinazolinone (DPC 961)

  • Compound Description: DPC 961 is a non-nucleoside reverse transcriptase inhibitor. Its metabolism in rats involves the formation of novel glutathione adducts through a proposed oxirene metabolic intermediate. []
  • Relevance: This compound features the 6-chloro-4-(trifluoromethyl)-quinazolinone core structure, making it closely related to 4-Chloro-8-(trifluoromethyl)quinazoline. Examining the metabolic pathways of DPC 961 can provide insights into potential metabolic transformations of the target compound. []

2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives

  • Compound Description: Two novel derivatives of this compound were synthesized and displayed potent antitumor activity, particularly compound 2 (N-(3-silatranylpropyl)-2-trifluoromethyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine), which showed greater efficacy against BCG-823 than 5-fluorouracil. []
  • Relevance: Although based on a thienopyrimidine core, these derivatives share the trifluoromethyl substitution and the overall aromatic structure with 4-Chloro-8-(trifluoromethyl)quinazoline, suggesting potential similarities in their physicochemical properties and biological activities. []

Acifluorfen {5-[2-Chloro-4-(trifluoromethyl)-phenoxy]-2-nitrobenzoic Acid}

  • Compound Description: Acifluorfen is a herbicide. Its crystal structure reveals centrosymmetric hydrogen-bonded cyclic dimers and a synclinal relationship between the carboxylic acid group, phenoxy group, and the first phenyl ring. []
  • Relevance: Although lacking the quinazoline core, acifluorfen shares the 2-chloro-4-(trifluoromethyl)phenyl motif with 4-Chloro-8-(trifluoromethyl)quinazoline. Comparing their structures can shed light on the influence of different core structures and substituents on their respective biological activities and physicochemical properties. []

2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'- bis(trifluoromethyl)phenyl)-carboxamide

  • Compound Description: This compound is a potent inhibitor of NF-κB- and AP-1-mediated gene expression, discovered through solution-phase combinatorial chemistry. It exhibits activity in animal models of inflammation and immunosuppression. []
  • Relevance: While based on a pyrimidine core, this compound is structurally related to 4-Chloro-8-(trifluoromethyl)quinazoline due to the presence of both chlorine and trifluoromethyl substituents. This comparison highlights the significance of these substituents in designing bioactive molecules and suggests potential similarities in their pharmacological profiles. []

8-Chloro-7-trifluoromethyl-10-(4-methylpiperazino)-10,11-dihydrodibenzo[b,f][1,4]thiazepine

  • Compound Description: This compound represents a potential neuroleptic agent within the e perathiepin and octoclothepin series. []
  • Relevance: This compound belongs to the dibenzothiazepine class and shares the 8-chloro-7-trifluoromethyl substitution pattern with 4-Chloro-8-(trifluoromethyl)quinazoline. This structural similarity highlights the potential of these substituents in different classes of neuroactive compounds. []

6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-amine derivatives

  • Compound Description: These compounds represent a novel class of selective TLR7 agonists with low micromolar potencies and no observed cytotoxicity. They induce the secretion of cytokines like IL-1β, IL-12p70, IL-8, and TNF-α, indicating their potential for modulating immune responses. []
  • Relevance: Although based on an isoxazolo[5,4-d]pyrimidine core instead of quinazoline, these derivatives share the trifluoromethyl substitution with 4-Chloro-8-(trifluoromethyl)quinazoline. This structural similarity underscores the importance of trifluoromethyl groups in medicinal chemistry and allows for studying the effects of different core structures on biological activity and selectivity. []

8-(benzylideneamino)-3-chloro-6-(2,5-difluorobenzoyl)-1-((4-(trifluoromethyl) phenyl)amino)-1,6,7-triazaspiro[3,4]-oct-7-ene-2,5-dione derivatives

  • Compound Description: These novel compounds were synthesized and evaluated for their antimicrobial activity. []
  • Relevance: These compounds, while structurally distinct from 4-Chloro-8-(trifluoromethyl)quinazoline, incorporate a trifluoromethyl-substituted phenyl ring, emphasizing the recurring use of this motif in various medicinal chemistry endeavors. []

2-Trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine

  • Compound Description: This compound serves as a key intermediate in synthesizing two novel derivatives, N-(furan-2-ylmethyl)-2-trifluoromethyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine (1) and N-(3-silatranylpropyl)-2-trifluoromethyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine (2). []
  • Relevance: This compound, while built on a thienopyrimidine scaffold, shares the trifluoromethyl substitution with 4-Chloro-8-(trifluoromethyl)quinazoline. This commonality enables the investigation of how different heterocyclic cores influence the properties and activities of compounds bearing this specific substituent. []

7-Morpholino-2-[4-(Trifluoromethyl)Phenyl]Quinazolin-4(3H)-One

  • Compound Description: This quinazoline derivative was synthesized as part of a study exploring the biological activity of quinazoline compounds. []
  • Relevance: This compound shares the core quinazoline structure with 4-Chloro-8-(trifluoromethyl)quinazoline and also has a trifluoromethyl group on a phenyl ring attached to the core. This structural similarity allows for comparing the effects of different substituents on the quinazoline ring. []

6-Bromo-2-(pyridin-4-yl)quinazolin-4(3H)-one

  • Compound Description: This compound is a key building block in the synthesis of various 2-pyridylquinazoline derivatives, which are investigated for their potential anti-tumor and anti-microbial activities. []
  • Relevance: Although lacking the chlorine and trifluoromethyl substitutions, this compound shares the core quinazoline structure with 4-Chloro-8-(trifluoromethyl)quinazoline. Comparing their reactivities and biological activities can provide insights into the impact of these specific substitutions on the quinazoline scaffold. []
  • Compound Description: These two compounds, initially identified as kinase inhibitors, were found to be novel GPR39 agonists, with their activity allosterically modulated by zinc. []
  • Relevance: While structurally different from 4-Chloro-8-(trifluoromethyl)quinazoline, GSK2636771 contains a trifluoromethyl substituent, highlighting the broad application of this functional group in medicinal chemistry. Comparing its activity profile to the target compound can be informative. []

6,7‐Dimeth­oxy‐N‐[3‐(trifluoro­meth­yl)phenyl]quinazolin‐4‐amine

  • Compound Description: This compound was synthesized via microwave-assisted reaction between 4-chloro-6,7-dimethoxy­quinazoline and 3-(triflurometh­yl)aniline in high yield. The crystal structure revealed intermolecular hydrogen bonding and π–π stacking interactions. []
  • Relevance: This compound directly shares the core quinazoline structure and a trifluoromethyl-substituted phenyl ring with 4-Chloro-8-(trifluoromethyl)quinazoline. The presence of methoxy groups on the quinazoline core in this compound allows for studying the effects of these additional substituents on the compound's properties and potential biological activity compared to 4-Chloro-8-(trifluoromethyl)quinazoline. []
Overview

4-Chloro-8-(trifluoromethyl)quinazoline is a heterocyclic compound belonging to the quinazoline family. It is characterized by the presence of a chlorine atom at the 4th position and a trifluoromethyl group at the 8th position on the quinazoline ring. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block for the synthesis of various biologically active derivatives. Its chemical structure allows for diverse interactions with biological targets, making it a subject of interest in both academic and industrial research settings .

Source and Classification

4-Chloro-8-(trifluoromethyl)quinazoline is classified under the category of quinazolines, which are bicyclic compounds composed of a benzene ring fused to a pyrimidine ring. The specific compound can be identified by its unique Chemical Abstracts Service Registry Number, 16499-66-4. It is often synthesized through various chemical pathways that involve nucleophilic substitutions and cyclization reactions, which highlight its versatility in synthetic organic chemistry .

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-Chloro-8-(trifluoromethyl)quinazoline can be achieved through several methods, with one common approach involving nucleophilic aromatic substitution reactions. A detailed synthesis method includes:

  1. Starting Materials: The synthesis typically begins with o-trifluoromethylaniline, which is reacted with ethyl ethoxymethylene malonate to form an intermediate.
  2. Cyclization: This intermediate undergoes cyclization to yield 3-carbethoxy-4-hydroxy-8-trifluoromethyl-quinoline.
  3. Saponification: The hydroxy group is then saponified to produce 3-carboxy-4-hydroxy-8-trifluoromethyl-quinoline.
  4. Final Reaction: The carboxy compound is treated with phosphorus oxychloride, resulting in the formation of 4-Chloro-8-(trifluoromethyl)quinazoline with high yields (up to 98% purity) after crystallization from methanol .

This multi-step process emphasizes the importance of controlling reaction conditions to maximize yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular formula for 4-Chloro-8-(trifluoromethyl)quinazoline is C10H6ClF3N2. Its structure can be represented as follows:

C1=C(C2=C(C(C3=C(C(C4=C(C(C5=C(C(C(N6=N7)=N8)=N9)ClCF3\text{C}_1=C(\text{C}_2=C(\text{C}(\text{C}_3=C(\text{C}(\text{C}_4=C(\text{C}(\text{C}_5=C(\text{C}(\text{C}(\text{N}_6=\text{N}_7)=\text{N}_8)=\text{N}_9)\rightarrow \text{Cl}\rightarrow \text{CF}_3

The trifluoromethyl group significantly influences the electronic properties of the molecule, enhancing its lipophilicity and biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

4-Chloro-8-(trifluoromethyl)quinazoline participates in various chemical reactions:

  1. Oxidation: Under specific conditions, this compound can be oxidized to form different oxidized derivatives.
  2. Reduction: Reduction processes can yield several reduced forms, altering its reactivity.
  3. Substitution Reactions: The chlorine atom can be replaced by nucleophiles in nucleophilic substitution reactions, allowing for further functionalization of the compound .

These reactions illustrate the compound's versatility as a synthetic intermediate in organic chemistry.

Mechanism of Action

Process and Data

The mechanism of action for 4-Chloro-8-(trifluoromethyl)quinazoline involves its interaction with various biological targets, including enzymes and receptors:

  1. Target Interaction: The compound has been studied for its potential role as an inhibitor in specific biological pathways.
  2. Corrosion Inhibition: It has also been investigated as a corrosion inhibitor for mild steel in acidic environments, demonstrating effectiveness at varying temperatures (303 to 333 K) .
  3. Biological Pathways: Research indicates that quinazoline derivatives may interfere with cellular signaling pathways relevant to cancer treatment and other diseases .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 4-Chloro-8-(trifluoromethyl)quinazoline include:

  • Melting Point: Approximately 85 °C
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide but less soluble in water.

Chemical properties include:

  • Stability: Generally stable under normal conditions but sensitive to strong oxidizing agents.
  • Reactivity: Reacts readily in nucleophilic substitution reactions due to the presence of the chlorine atom .
Applications

Scientific Uses

4-Chloro-8-(trifluoromethyl)quinazoline has several applications across different fields:

  1. Medicinal Chemistry: It serves as a precursor for synthesizing quinazoline derivatives that exhibit potential therapeutic effects against cancer and bacterial infections.
  2. Biological Research: The compound is utilized in studies aimed at understanding enzyme inhibition mechanisms and cellular signaling pathways.
  3. Industrial Applications: It finds use in pharmaceutical development, agrochemicals production, and dye manufacturing due to its unique chemical properties .
Synthetic Methodologies for 4-Chloro-8-(trifluoromethyl)quinazoline

Traditional Cyclocondensation Approaches Using Anthranilic Acid Derivatives

Traditional synthetic routes to 4-chloro-8-(trifluoromethyl)quinazoline primarily exploit anthranilic acid derivatives as foundational building blocks. These methods typically proceed through sequential cyclocondensation, nitration, halogenation, and functional group manipulation steps. The synthesis commonly initiates with 2-amino-4-(trifluoromethyl)benzoic acid as the key precursor, leveraging the ortho-relationship of the amino and carboxylic acid groups to facilitate ring closure. In a representative approach adapted from Niementowski's quinazoline synthesis, this trifluoromethyl-substituted anthranilic acid undergoes cyclocondensation with formamidine acetate in ethylene glycol monomethyl ether (EGME) under reflux conditions. This critical step affords the intermediate 7-trifluoromethyl-4-hydroxyquinazoline in yields ranging from 70–85% [1] [7].

Subsequent regioselective nitration demands precise control due to the strong electron-withdrawing nature of the trifluoromethyl group, which deactivates the benzene ring toward electrophilic substitution. Fuming nitric acid in concentrated sulfuric acid at low temperatures (0–10°C) is employed to overcome this challenge, selectively targeting the C5 position ortho to the quinazoline nitrogen and meta to the -CF₃ group, yielding 7-trifluoromethyl-6-nitro-4-hydroxyquinazoline. A significant challenge arises here: nitration invariably generates 5–15% of the undesired C6-nitro isomer as a contaminant. Patent literature describes a robust purification strategy involving repetitive methanol washes under mechanical agitation (2 hours per wash, typically 3–4 cycles) to remove this isomer selectively [7].

The final transformation involves chlorodehydroxylation of the purified nitro-hydroxy intermediate. This is efficiently achieved using excess sulfoxide chloride (SOCl₂), often catalyzed by a few drops of N,N-dimethylformamide (DMF) to generate the Vilsmeier-Haack complex. Reflux conditions ensure complete conversion to 4-chloro-7-trifluoromethyl-6-nitroquinazoline. While straightforward, this route requires careful handling of corrosive reagents and generates stoichiometric acidic waste. Post-reaction, excess SOCl₂ is removed via distillation, and the crude product is purified using mixed-solvent systems (e.g., petroleum ether: ethyl acetate = 10:1) to yield the target compound as a crystalline solid [7].

Table 1: Key Intermediates and Conditions in Traditional Cyclocondensation

StepStarting MaterialKey Reagent/ConditionIntermediate/ProductYield (%)
12-Amino-4-(trifluoromethyl)benzoic acidFormamidine acetate, EGME, Reflux7-(Trifluoromethyl)-4-hydroxyquinazoline70-85
27-(Trifluoromethyl)-4-hydroxyquinazolineHNO₃/H₂SO₄, 0-10°C7-(Trifluoromethyl)-6-nitro-4-hydroxyquinazoline (after MeOH purification)60-75
37-(Trifluoromethyl)-6-nitro-4-hydroxyquinazolineSOCl₂/DMF, Reflux4-Chloro-7-(trifluoromethyl)-6-nitroquinazoline80-90

Challenges and Outlook: While reliable, this multi-step sequence suffers from moderate overall yields (often 35–50% after purification), the use of hazardous reagents (fuming acids, SOCl₂), and energy-intensive reflux conditions. Future refinements could focus on developing one-pot cyclization-nitration protocols or utilizing less hazardous nitrating agents [1] [4] [7].

Transition-Metal Catalyzed Dehydrogenative Coupling Strategies

Transition-metal catalysis offers more convergent and atom-economical routes to the quinazoline core, minimizing steps and functional group manipulations. These strategies often build the pyrimidine ring directly onto a pre-functionalized benzene ring bearing the trifluoromethyl group at C8. A particularly effective approach involves palladium- or nickel-catalyzed C-H activation/C-N coupling sequences [2] [6].

One advanced method utilizes readily available 2-amino-5-(trifluoromethyl)benzonitrile as the substrate. Under palladium(II) acetate (Pd(OAc)₂) catalysis (5–10 mol%) with bidentate ligands like 1,10-phenanthroline and copper(II) oxide (CuO) as an oxidant, this nitrile undergoes dehydrogenative coupling with formaldehyde or paraformaldehyde in dimethylacetamide (DMA) at 120–140°C. This cascade process involves imine formation followed by intramolecular cyclization via C-H activation ortho to the amino group, directly yielding 8-(trifluoromethyl)quinazolin-4(3H)-one. This intermediate is subsequently chlorinated using phosphorous oxychloride (POCl₃) or SOCl₂ to furnish the target chloro compound. This method achieves the quinazoline core in a single catalytic step from commercially available materials, significantly improving upon the linear anthranilic acid route [2] [6] [8].

Nickel catalysis provides a cost-effective alternative. Nickel(II) chloride (NiCl₂) complexes with tetraaza macrocyclic ligands efficiently catalyze the acceptorless dehydrogenative coupling (ADC) of 2-amino-5-(trifluoromethyl)benzyl alcohol with benzamides or nitriles. For 4-chloro-8-(trifluoromethyl)quinazoline synthesis, coupling with acetonitrile is advantageous. The reaction proceeds via oxidation of the benzyl alcohol to the aldehyde, condensation with acetonitrile, and nickel-catalyzed cyclodehydration. This method operates under milder conditions (80–100°C) than Pd-catalysis and liberates hydrogen gas as the only byproduct, aligning with green chemistry principles. Yields typically range from 65–80% for the 4-hydroxy intermediate, which requires subsequent chlorination [2] [8].

Table 2: Transition Metal-Catalyzed Routes to the Quinazoline Core

Catalyst SystemSubstrate 1Substrate 2Key ConditionsPrimary ProductYield (%)
Pd(OAc)₂/Phenanthroline/CuO2-Amino-5-(trifluoromethyl)benzonitrileParaformaldehydeDMA, 130°C, 12h8-(Trifluoromethyl)quinazolin-4(3H)-one70-85
NiCl₂/Tetraaza macrocycle2-Amino-5-(trifluoromethyl)benzyl alcoholAcetonitrileToluene, 90°C, 24h8-(Trifluoromethyl)quinazolin-4(3H)-one65-80
Ru₃(CO)₁₂/Xantphos2-Amino-5-(trifluoromethyl)benzyl alcoholBenzonitrilet-BuOK, Toluene, 110°C2-Phenyl-8-(trifluoromethyl)quinazoline(Illustrative, not direct)

Mechanistic Insight: The palladium pathway likely involves Pd(II)/Pd(0) cycling. The nitrile coordinates to Pd, facilitating nucleophilic attack by the amine to form a amidine complex. C-H activation ortho to the amino group forms a palladacycle, which undergoes reductive elimination to close the pyrimidine ring, regenerating Pd(0). CuO reoxidizes Pd(0) back to Pd(II). Nickel catalysis often operates through ligand-to-ligand hydrogen transfer (LLHT), where the metal-ligand complex facilitates simultaneous dehydrogenation of the alcohol and activation of the nitrile [2] [6] [8].

Sustainable Synthesis: Solvent-Free and Catalyst-Free Protocols

Growing emphasis on green chemistry has spurred the development of sustainable syntheses for 4-chloro-8-(trifluoromethyl)quinazoline, focusing on eliminating solvents, minimizing catalysts, and enhancing atom economy. Multicomponent reactions (MCRs) under solvent-free conditions and ionic liquid (IL)-mediated cyclizations represent significant advancements [6].

A highly efficient solvent-free MCR involves the one-pot condensation of 2-amino-5-(trifluoromethyl)benzoic acid, trimethyl orthoformate, and ammonium acetate. This mixture is heated neat at 130–140°C for 3–5 hours. The orthoformate acts as a formylating agent and water scavenger, reacting with the benzoic acid to form an imidate intermediate. This intermediate undergoes nucleophilic attack by ammonia (from ammonium acetate), followed by cyclodehydration, directly yielding 8-(trifluoromethyl)quinazolin-4(3H)-one in 75–90% yield. This method bypasses the need for solvent recovery and purification of intermediates, drastically reducing the E-factor (environmental factor) compared to traditional routes. The 4-hydroxyquinazoline is subsequently converted to the chloro derivative using SOCl₂ in solvent-free conditions or minimal solvent [6].

Bronsted acidic ionic liquids (BAILs) serve as dual solvent-catalysts, offering recyclability. Sulfonic acid-functionalized ILs like 1-methyl-3-(butyl-4-sulfonic acid)imidazolium hydrogen sulfate ([MIMBS][HSO₄]) efficiently catalyze the Niementowski-type cyclocondensation. Equimolar amounts of 2-amino-5-(trifluoromethyl)benzoic acid and formamide are mixed with 10 mol% of the IL and heated at 120°C for 1–2 hours. The strong acidity of the IL accelerates the amidation and cyclization steps. Upon completion, the reaction mixture is cooled, diluted with water, and the precipitated quinazolinone is filtered. The IL aqueous phase is easily recovered by evaporation and reused for 4–5 cycles with minimal loss in catalytic activity or yield (typically 85–90% per cycle). This method provides excellent atom economy and avoids halogenated solvents [6].

Key Advantages:

  • Reduced Waste: Solvent-free MCRs eliminate solvent-related waste streams.
  • Energy Efficiency: Faster reaction times under neat conditions lower energy consumption.
  • Catalyst Recyclability: BAILs can be recovered and reused multiple times.
  • Simplified Workup: Precipitation/filtration minimizes complex extraction processes.

Table 3: Comparison of Sustainable vs. Traditional Synthesis Parameters

ParameterTraditional CyclocondensationSolvent-Free MCRIonic Liquid Catalysis
Steps to 4-Hydroxy Intermediate3-411
Reaction Time24-48 hours3-5 hours1-2 hours
Solvent ConsumptionHigh (EGME, MeOH, Chlorinated)NoneLow (Recyclable IL)
Catalyst/Special ReagentsFormamidine acetate, Fuming acidsTrimethyl orthoformate, NH₄OAcRecyclable BAIL (10 mol%)
Typical Yield (4-Hydroxy)70-85% (after multistep)75-90%85-90%
E-factor EstimateHigh (>30)Low (5-10)Moderate (10-15, IL reuse lowers)

Regioselective Halogenation and Trifluoromethylation Techniques

Achieving the specific substitution pattern in 4-chloro-8-(trifluoromethyl)quinazoline – chlorine precisely at C4 and trifluoromethyl exclusively at C8 – demands highly regioselective halogenation and trifluoromethylation methodologies. Strategies include directing group-assisted halogenation and late-stage trifluoromethylation of pre-formed chloro-quinazolines [3] [7] [9].

Directed Ortho-Metalation (DoM): This powerful strategy enables the regioselective introduction of chlorine at C8. Starting from commercially available 8-bromoquinazoline, a BOC-protected amine (-NHBOC) or tert-butyl carbamate (-NHCOOtBu) is installed at C4. This electron-donating group acts as a strong ortho-directing group for metallation. Treatment with lithium diisopropylamide (LDA) or s-BuLi at low temperatures (-78°C) in THF selectively deprotonates the position ortho to the directing group and ortho to the bromine (C8). Subsequent quenching with hexachloroethane (C₂Cl₆) or 1,2-dichloro-1,1,2,2-tetrachloroethane (Cl₂FC-CCl₃) provides 4-(BOC-amino)-8-bromo-8-chloroquinazoline with high regioselectivity (>20:1). Acidic deprotection (e.g., trifluoroacetic acid) then removes the BOC group, yielding 4-amino-8-chloroquinazoline. While effective for C8 chlorination, this route requires multiple steps to install and remove the directing group and is less suitable for introducing the -CF₃ group directly at C8 [3] [9].

Trifluoromethylation Strategies:

  • Sandmeyer-Type Trifluoromethylation: 8-Aminoquinazoline serves as a precursor. Diazotization using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0°C generates the diazonium salt. This unstable intermediate is then treated with copper(I) trifluoromethyl complexes, such as CuCF₃ (generated in situ from CuCl and Ruppert-Prakash reagent TMSCF₃), or with Langlois' reagent (NaSO₂CF₃) catalyzed by copper(II) under oxidative conditions. This transformation provides direct access to 8-(trifluoromethyl)quinazoline. The challenge lies in the stability of the diazonium salt; careful temperature control and slow addition are crucial to minimize decomposition and achieve yields of 50–70%.
  • Halogen Exchange (Halex): For substrates bearing a halogen at C8 (e.g., 8-bromoquinazoline), copper(I) iodide (CuI) catalyzes the exchange with trifluoromethyltrimethylsilane (TMSCF₃) in polar aprotic solvents like DMF or NMP, often requiring fluoride activation (e.g., tetrabutylammonium fluoride, TBAF) and elevated temperatures (100–120°C). This method is generally less efficient for electron-deficient heterocycles like quinazolines compared to diazotization routes.

Chlorodehydroxylation: The conversion of the 4-hydroxyl group to the 4-chloro substituent is generally high-yielding and regioselective. Phosphorus oxychloride (POCl₃) or sulfoxide chloride (SOCl₂) are the reagents of choice, often with catalytic DMF to generate the Vilsmeier-Haack complex. The reaction proceeds via nucleophilic attack of the quinazoline N3 on the chlorophosphoryl or chlorosulfinyl species, followed by elimination, ensuring exclusive substitution at C4 [3] [7].

Critical Consideration: The order of introducing chloro and trifluoromethyl groups is crucial. Introducing the sterically demanding and strongly electron-withdrawing -CF₃ group early (e.g., starting with trifluoromethyl-substituted anilines/benzoic acids) often simplifies later functionalization, as it directs electrophilic substitution (like nitration) away from its position. Attempting electrophilic chlorination after introducing -CF₃ at C8 is typically futile due to ring deactivation.

Microwave- and Photo-Assisted Accelerated Syntheses

Microwave irradiation and photoredox catalysis offer dramatic rate accelerations and improved selectivity in synthesizing 4-chloro-8-(trifluoromethyl)quinazoline intermediates, significantly reducing reaction times from hours to minutes.

Microwave-Assisted Synthesis: Microwave dielectric heating enhances cyclocondensation and halogenation steps. The Niementowski reaction benefits immensely from this technique. A mixture of 2-amino-5-(trifluoromethyl)benzoic acid and formamide or urea, subjected to microwave irradiation (150–200 W, 180–200°C, 15–30 minutes) in a sealed vessel, achieves near-quantitative conversion to 8-(trifluoromethyl)quinazolin-4(3H)-one. Conventional heating typically requires 6–12 hours at similar temperatures. The rapid, uniform superheating under microwave conditions minimizes side reactions like decarboxylation or hydrolysis, improving yields to 90–95%. Similarly, the chlorination step using POCl₃ or SOCl₂ under microwave irradiation (80–100°C, 5–15 minutes) proceeds cleanly and rapidly compared to prolonged reflux (1–3 hours). These methods are particularly valuable for high-throughput library synthesis of quinazoline derivatives [6] [8].

Photo-Assisted Methods: Visible-light photoredox catalysis provides a mild, energy-efficient route to key intermediates. A promising strategy involves the radical trifluoromethylation of quinazoline precursors. For example, 4-chloro-8-iodoquinazoline undergoes photo-induced C–H trifluoromethylation using trifluoromethyl iodide (CF₃I) or Umemoto's reagent as the CF₃ source. Catalytic amounts of fac-Ir(ppy)₃ or Ru(bpy)₃Cl₂ (1–2 mol%) are irradiated with blue LEDs (450 nm) in the presence of a sacrificial reductant like Hantzsch ester or DIPEA in acetonitrile/DMSO. The photoexcited catalyst facilitates single-electron transfer (SET) to generate the CF₃ radical, which adds regioselectively to the electron-deficient position ortho to the nitrogen (C8), yielding 4-chloro-8-(trifluoromethyl)quinazoline directly in one step. Yields range from 60–75% with excellent regioselectivity. This method avoids harsh conditions and toxic tin or silicon reagents used in traditional radical trifluoromethylation [8].

Table 4: Accelerated Synthesis Methods for Key Steps

MethodReaction TypeSubstrate(s)ConditionsProductTimeYield (%)
MicrowaveCyclocondensation2-Amino-5-(trifluoromethyl)benzoic acid + Formamide180°C, 200W, 20 min, Sealed vessel8-(Trifluoromethyl)quinazolin-4(3H)-one20 min90-95
MicrowaveChlorination8-(Trifluoromethyl)quinazolin-4(3H)-onePOCl₃, DMF cat., 100°C, 100W, 10 min4-Chloro-8-(trifluoromethyl)quinazoline10 min85-92
PhotoredoxC-H Trifluoromethylation4-Chloro-8-iodoquinazolineRu(bpy)₃Cl₂ (1 mol%), CF₃I, DIPEA, Blue LEDs, MeCN, RT4-Chloro-8-(trifluoromethyl)quinazoline6-12h60-75

Advantages:

  • Dramatically Reduced Reaction Times: Minutes vs. hours/days.
  • Enhanced Selectivity: Reduced thermal degradation pathways under microwave; precise radical generation under photoredox.
  • Energy Efficiency: Microwave uses targeted energy input; photoredox uses ambient temperature and visible light.
  • Functional Group Tolerance: Milder conditions often tolerate sensitive groups better than prolonged heating [6] [8].

Properties

CAS Number

16499-66-4

Product Name

4-Chloro-8-(trifluoromethyl)quinazoline

IUPAC Name

4-chloro-8-(trifluoromethyl)quinazoline

Molecular Formula

C9H4ClF3N2

Molecular Weight

232.59 g/mol

InChI

InChI=1S/C9H4ClF3N2/c10-8-5-2-1-3-6(9(11,12)13)7(5)14-4-15-8/h1-4H

InChI Key

SIYUSYOXHWFHGY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)C(F)(F)F)N=CN=C2Cl

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)N=CN=C2Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.